5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylic Acid
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Overview
Description
5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylic Acid is a heterocyclic compound that features an isoxazole ring substituted with a 2-bromo-6-fluorophenyl group and a carboxylic acid group. Isoxazole derivatives are known for their significant biological activities and are commonly found in many commercially available drugs .
Preparation Methods
The synthesis of 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylic Acid typically involves a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks of metal-catalyzed reactions, such as high costs, toxicity, and waste generation . The reaction conditions often involve the use of alkynes as dipolarophiles and nitrile oxides as dipoles .
Chemical Reactions Analysis
5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylic Acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Isoxazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: The compound is explored for its potential therapeutic effects, including anticancer, antibacterial, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylic Acid can be compared with other isoxazole derivatives, such as:
3-(2-Chloro-6-fluorophenyl)-5-methyl-isoxazole-4-carboxylic acid: This compound has similar structural features but different substituents, leading to variations in biological activity.
5-(4-Fluorophenyl)isoxazole-3-carboxylic acid: This compound lacks the bromine atom, which can affect its reactivity and biological properties
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H5BrFNO3 |
---|---|
Molecular Weight |
286.05 g/mol |
IUPAC Name |
5-(2-bromo-6-fluorophenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO3/c11-5-2-1-3-6(12)9(5)8-4-7(10(14)15)13-16-8/h1-4H,(H,14,15) |
InChI Key |
VCEYCFMQLMQUBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C2=CC(=NO2)C(=O)O)F |
Origin of Product |
United States |
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